2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide
Description
This compound belongs to a class of pyrrolo-triazole derivatives characterized by a fused heterocyclic core (pyrrolo[3,4-d][1,2,3]triazole) and an acetamide side chain. The structure features a 3,4-dimethylphenyl substituent at position 5 of the pyrrolo-triazole scaffold and an N-phenylacetamide group at position 1.
Properties
IUPAC Name |
2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-12-8-9-15(10-13(12)2)25-19(27)17-18(20(25)28)24(23-22-17)11-16(26)21-14-6-4-3-5-7-14/h3-10,17-18H,11H2,1-2H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIHCKGLFFEIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 405.458 g/mol. The structure features a tetrahydropyrrolo-triazole moiety, which is known for its diverse biological activities.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O3 |
| Molecular Weight | 405.458 g/mol |
| SMILES | Cc1ccc(NC(=O)CN2N=NC3C2C(=O)N(C3=O)c2ccc(C)c(C)c2)cc1C |
| CAS Number | 1008012-58-5 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Cells : In vitro assays demonstrated that derivatives of this compound showed strong inhibitory effects on MCF-7 breast cancer cells with GI50 values significantly lower than standard chemotherapeutics .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act through:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways.
- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, some derivatives have demonstrated antimicrobial activity against various pathogens. This includes:
- Bacterial Inhibition : Compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in MCF-7 cells | |
| Antimicrobial | Inhibition of bacterial growth |
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of the compound on several human cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
Study 2: Enzyme Inhibition Profile
Another research effort focused on the enzyme inhibition profile of related compounds. It was found that these compounds selectively inhibited specific kinases involved in tumor growth while sparing normal cellular functions. This selectivity is crucial for minimizing side effects in potential therapeutic applications.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide exhibit a variety of biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its structural features allow it to interact with various biological targets involved in cell growth and division.
- Anti-inflammatory Properties : Molecular docking studies have shown that derivatives of this compound can act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory pathways .
Applications in Medicinal Chemistry
Given its promising biological activities, this compound has several potential applications:
- Drug Development : The compound can serve as a lead structure for the development of new anti-cancer or anti-inflammatory drugs. Modifications to the core structure may enhance efficacy and reduce side effects.
- Biochemical Research : As a biochemical probe, it can be used to study specific pathways in cellular processes related to inflammation and cancer.
- Pharmaceutical Formulations : Its unique chemical properties may allow it to be incorporated into formulations designed for targeted drug delivery systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several derivatives within the pyrrolo-triazole and triazole-acetamide families. Below is a detailed comparison of its key attributes relative to analogs documented in the evidence:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., fluorine, chlorine) increase molecular polarity and may enhance binding to polar enzyme pockets, as seen in C338-0412 and sc-492638 .
Synthetic Accessibility :
- The dimethylphenyl derivative lacks direct synthesis data in the evidence, but related compounds (e.g., M1) were synthesized via azide-alkyne cycloaddition with yields >60% .
- Commercial availability of analogs (e.g., sc-492638) suggests feasible scalability for the dimethylphenyl variant .
Biological Potential: Molecular docking studies on triazole derivatives () indicate plausible inhibition of fungal 14-α-demethylase (PDB: 3LD6), a cytochrome P450 enzyme. The dimethylphenyl group’s hydrophobicity may enhance binding to this target . Cytotoxicity data for M1 (IC₅₀ > 10 µM in preliminary assays) suggests that substituent choice critically impacts tolerability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
